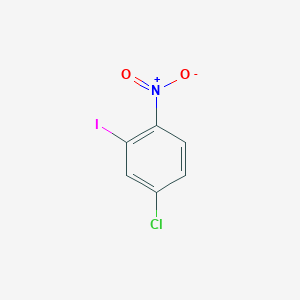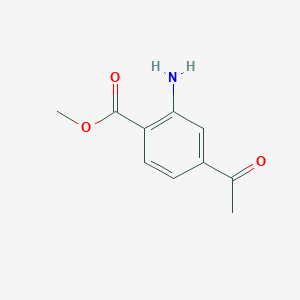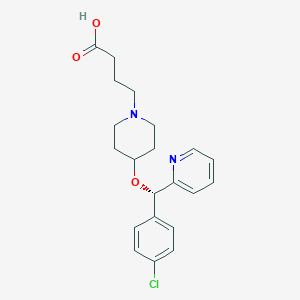
Bepotastine
概要
説明
準備方法
合成ルートと反応条件
ベポタスチンは、(4-クロロフェニル)ピリジン-2-ケトンから始まる一連の化学反応によって合成できます . 合成ルートには、不斉還元、ヒドロキシル変換、酸分解、置換、および加水分解反応が含まれます . 効率的な方法の1つは、疎水性ポケットを持つエンジニアリングされたアルコール脱水素酵素を使用して、(S)-4-クロロフェニルピリジルメタノールなどの主要な中間体を合成することです .
工業生産方法
ベポタスチンベシル酸の工業生産には、大規模生産に適した調製方法が用いられます。 この方法には、従来の機器を使用した湿式造粒が含まれ、最終製品の良好な安定性と一貫した溶解プロファイルを保証します .
化学反応の分析
反応の種類
ベポタスチンは、以下を含むさまざまな化学反応を起こします。
酸化: アルコール基をケトンまたはアルデヒドに変換すること。
還元: ケトンをアルコールに還元すること。
置換: 官能基を他の基で置換すること。
一般的な試薬と条件
ベポタスチンの合成に使用される一般的な試薬には、生触媒還元のためのアルコール脱水素酵素、ラセミ化のための酢酸などの有機酸、アセトニトリルやメタノールなどのさまざまな溶媒が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物には、ベポタスチンの最終的な合成に不可欠な(S)-4-クロロフェニルピリジルメタノールや® -4-クロロベンジドロールなどの中間体が含まれます .
科学研究アプリケーション
ベポタスチンは、幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Bepotastine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying biocatalytic reduction and asymmetric synthesis.
Biology: Investigated for its effects on histamine receptors and mast cell stabilization.
Medicine: Widely used in the treatment of allergic conditions such as conjunctivitis, rhinitis, and urticaria.
Industry: Employed in the development of sustained-release formulations for improved patient compliance.
作用機序
ベポタスチンは、3つの主要なメカニズムを通じて効果を発揮します。
H1受容体拮抗作用: ヒスタミン1受容体に選択的に結合してブロックし、ヒスタミンが効果を発揮するのを防ぎます.
肥満細胞安定化: 肥満細胞を安定化させ、ヒスタミンやその他の炎症性メディエーターの放出を防ぎます.
好酸球遊走抑制: 炎症を起こした組織への好酸球の遊走を抑制し、組織の損傷と炎症を軽減します.
類似の化合物との比較
ベポタスチンは、セチリジン、ロラタジン、フェキソフェナジンなどの他の第二世代の抗ヒスタミン薬と比較されます . これらの化合物の中には、ベポタスチンは鎮静作用が最小限で、セロトニン、ムスカリン、ベンゾジアゼピン、またはベータアドレナリン受容体と相互作用しません . このため、鎮静作用のない抗ヒスタミン薬が必要な患者にとって好ましい選択肢となっています。
類似の化合物のリスト
- セチリジン
- ロラタジン
- フェキソフェナジン
- デスロラタジン
類似化合物との比較
Bepotastine is compared with other second-generation antihistamines such as cetirizine, loratadine, and fexofenadine . Unlike some of these compounds, this compound has minimal sedative effects and does not interact with serotonin, muscarinic, benzodiazepine, or beta-adrenergic receptors . This makes it a preferred choice for patients who require non-sedating antihistamines.
List of Similar Compounds
- Cetirizine
- Loratadine
- Fexofenadine
- Desloratadine
特性
IUPAC Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904947 | |
| Record name | Bepotastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125602-71-3 | |
| Record name | Bepotastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepotastine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bepotastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEPOTASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


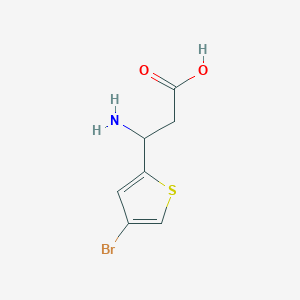
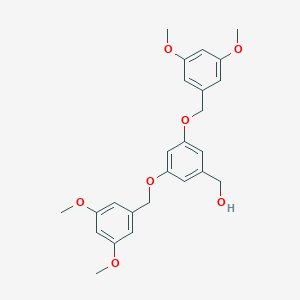
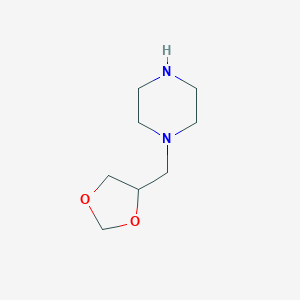
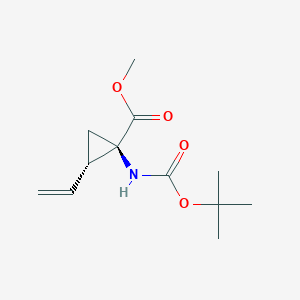
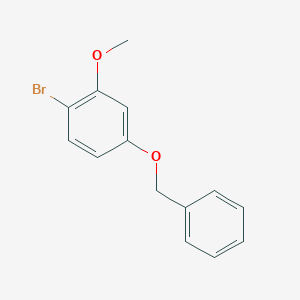
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
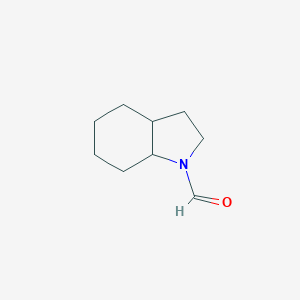
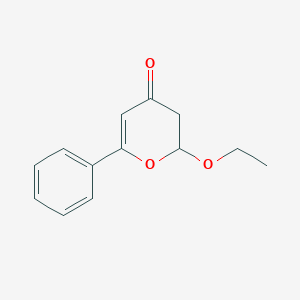
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)

![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
